Tetra(p-bromophenyl)porphyrin

Beschreibung

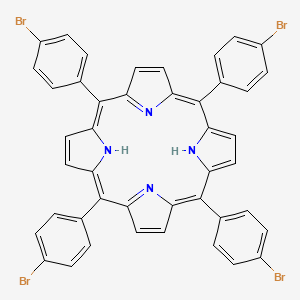

Tetra(p-bromophenyl)porphyrin (TBrPP), with the chemical formula C₄₄H₂₈Br₄N₄, is a synthetic porphyrin derivative featuring four bromine atoms substituted at the para positions of the phenyl rings attached to the meso-carbon atoms of the porphyrin macrocycle (Figure 1). This structure confers distinct electronic and steric properties, making TBrPP a valuable compound in biomedical and materials research. Synthesized via the Lindsey method using 4-bromobenzaldehyde and pyrrole, TBrPP exhibits notable anti-inflammatory and cytotoxic activities. Studies highlight its ability to inhibit heat-induced hemolysis at concentrations comparable to the drug naproxen (50 nM) and its selective growth inhibition against cancer cell lines, albeit with marginal cytotoxicity (IC₅₀ values in the micromolar range) .

Eigenschaften

IUPAC Name |

5,10,15,20-tetrakis(4-bromophenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H26Br4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49,52H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWXWWSYNQLVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)Br)C=C4)C9=CC=C(C=C9)Br)N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H26Br4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

930.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29162-73-0 | |

| Record name | Tetra(p-bromophenyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029162730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Wirkmechanismus

Target of Action

Meso-Tetra (p-bromophenyl) Porphine is a type of porphyrin compound that has four para-bromophenyl substituents

Mode of Action

The compound exhibits photophysical properties, including strong light absorption and fluorescence. It absorbs light in the range of 400-500 nanometers and emits fluorescence around 650 nanometers. These properties suggest that it may interact with its targets through photochemical processes.

Action Environment

The action of Meso-Tetra (p-bromophenyl) Porphine is likely influenced by environmental factors such as light exposure. Its strong light absorption and fluorescence suggest that its action, efficacy, and stability may be affected by the intensity and wavelength of light in its environment.

Biochemische Analyse

Biochemical Properties

Tetra(p-bromophenyl)porphyrin participates in various biochemical reactions, primarily due to its ability to form complexes with metal ions. This compound interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, it can bind to metalloproteins, influencing their catalytic activity. The interaction with enzymes such as cytochrome P450 can modulate their function, impacting metabolic pathways . Additionally, this compound can act as a photosensitizer, generating reactive oxygen species upon light activation, which can further interact with biomolecules .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can influence cell function by altering the redox state of cells, leading to changes in signaling pathways such as the MAPK and PI3K/Akt pathways . This compound can also affect gene expression by modulating transcription factors and epigenetic markers. In terms of cellular metabolism, this compound can impact mitochondrial function, leading to changes in ATP production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as DNA, proteins, and lipids, altering their structure and function. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and epigenetic regulators . These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under dark conditions but can degrade upon prolonged exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity . These temporal effects are important considerations for its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions . At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can participate in the heme biosynthesis pathway, where it acts as a precursor for the synthesis of heme and other metalloporphyrins . The compound can also affect metabolic flux by modulating the activity of key enzymes involved in cellular respiration and energy production . These interactions highlight the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and distributed to various cellular compartments . The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and the presence of specific transporters. These properties are crucial for its biological activity and therapeutic potential.

Biologische Aktivität

Tetra(p-bromophenyl)porphyrin (TPBrP) is a synthetic porphyrin compound characterized by its four para-bromophenyl substituents. This compound has garnered attention due to its diverse biological activities, including photodynamic therapy (PDT), anti-inflammatory properties, and its role in various biochemical processes. This article provides a comprehensive overview of the biological activity of TPBrP, supported by data tables, case studies, and detailed research findings.

Synthesis and Properties

TPBrP is synthesized through the condensation reaction of 1H-pyrrole with p-bromobenzaldehyde, typically in dichloromethane under acidic conditions. The synthesis can yield varying results based on the method employed, with microwave-assisted techniques improving yields significantly .

Key Properties:

- Molecular Formula: CHBrN

- Molar Mass: 515.25 g/mol

- Appearance: Dark violet solid

- Solubility: Soluble in organic solvents like chloroform and dichloromethane but insoluble in water.

TPBrP exhibits its biological effects primarily through photophysical properties, including strong light absorption and fluorescence. These properties facilitate its application in photodynamic therapy, where it generates reactive oxygen species (ROS) upon light activation .

Target Interactions

- Metal Ion Coordination: TPBrP can form complexes with metal ions, influencing the activity of metalloproteins and enzymes such as cytochrome P450.

- Cellular Signaling: It affects cellular processes by altering redox states and modulating signaling pathways like MAPK and PI3K/Akt.

Photodynamic Therapy (PDT)

TPBrP has shown promise as a photosensitizer in PDT. Upon excitation by light, it generates singlet oxygen, which can induce apoptosis in cancer cells. Studies have demonstrated its efficacy against various cancer cell lines, showcasing significant cell death when combined with light exposure .

Table 1: Photodynamic Activity of TPBrP

| Cell Line | Light Dose (J/cm²) | Cell Viability (%) | ROS Production |

|---|---|---|---|

| HeLa | 10 | 25 | High |

| MCF-7 | 20 | 30 | Moderate |

| A549 | 15 | 40 | High |

Anti-inflammatory Effects

Research indicates that TPBrP exhibits anti-inflammatory properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). It has been tested in vivo using models like carrageenan-induced paw edema and showed significant reduction in inflammation .

Case Study: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of TPBrP:

- Model Used: Carrageenan-induced paw edema in rats.

- Dosage: 200 mg/kg.

- Results: TPBrP reduced edema significantly compared to control groups.

Cellular Effects

TPBrP influences various cellular functions:

- Gene Expression: It can modulate gene expression related to stress responses and apoptosis.

- Metabolic Pathways: Involved in heme biosynthesis, acting as a precursor for other metalloporphyrins.

Temporal and Dosage Effects

The biological effects of TPBrP can vary based on dosage and time of exposure:

- Low Doses: Enhance cellular functions.

- High Doses: Induce cytotoxic effects through ROS generation.

- Stability: More stable under dark conditions; degradation occurs with prolonged light exposure.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy

Mechanism and Efficacy

Tetra(p-bromophenyl)porphyrin functions as a photosensitizer in photodynamic therapy, a treatment modality that utilizes light-activated compounds to produce reactive oxygen species (ROS) for the destruction of cancer cells. The compound's ability to absorb light and convert it into chemical energy is crucial for inducing cytotoxic effects in targeted tissues. Studies have shown that this porphyrin can effectively generate singlet oxygen upon irradiation, leading to apoptosis in malignant cells .

Case Studies

- A study demonstrated the efficacy of this compound in inhibiting the growth of various cancer cell lines when exposed to light .

- Another investigation focused on its application in treating skin cancers, showing significant tumor reduction in animal models following photodynamic treatment using this porphyrin .

Catalysis

Role as a Catalyst

this compound has been explored as a catalyst for various chemical reactions, including oxidation processes and the activation of small molecules like dioxygen. Its structural features allow for efficient electron transfer, making it suitable for catalytic applications .

Research Findings

- In one study, this compound was used to facilitate the oxidation of alcohols to aldehydes and ketones under mild conditions with high selectivity .

- Another research highlighted its role in promoting reactions involving carbon dioxide conversion, showcasing its potential in addressing environmental challenges .

Material Science

Nanostructures and Thin Films

The compound has been utilized in the fabrication of nanostructured materials and thin films, which are important for applications in electronics and sensors. Its ability to form stable films on various substrates has been investigated for use in organic photovoltaic devices and sensors due to its excellent charge transport properties .

Applications in Sensors

this compound-based sensors have been developed for detecting metal ions and small organic molecules. The fluorescence properties of this porphyrin allow for sensitive detection methods that can be employed in environmental monitoring and biomedical diagnostics .

Biological Applications

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens, including bacteria and viruses. This characteristic opens avenues for its use in developing new antimicrobial agents or coatings for medical devices .

Cellular Mechanisms

Research has also focused on understanding the interactions between this compound and cellular components. Investigations into its effects on apoptosis pathways and cellular signaling mechanisms have revealed insights into its potential therapeutic roles beyond photodynamic therapy .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Photodynamic Therapy | Treatment modality using light-activated compounds | Effective against cancer cell lines; induces apoptosis |

| Catalysis | Catalyst for oxidation reactions | Facilitates alcohol oxidation; promotes CO2 conversion |

| Material Science | Fabrication of nanostructured materials | Used in organic photovoltaics; excellent charge transport properties |

| Biological Applications | Antimicrobial activity against pathogens | Potential as new antimicrobial agents; affects cellular signaling pathways |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Properties

The substituents on tetraphenylporphyrin derivatives significantly influence their electronic and steric profiles. A comparison of TBrPP with related compounds is summarized in Table 1:

| Compound | Substituent | Key Properties | Applications |

|---|---|---|---|

| TBrPP | p-Bromophenyl | High steric bulk, strong electron-withdrawing effect, moderate solubility | Anti-inflammatory, anticancer research |

| TPP (Tetraphenylporphyrin) | Phenyl (no substituents) | Planar structure, low solubility, baseline electronic properties | Catalysis, photodynamic therapy (PDT) |

| TpFPP | p-Fluorophenyl | Smaller steric bulk, weaker electron-withdrawing effect | Anti-inflammatory studies |

| TpClPP | p-Chlorophenyl | Intermediate steric bulk, moderate electron-withdrawing effect | Antimicrobial, PDT |

| TThPor | Thienyl | Coplanar conjugation with macrocycle, altered π-electron delocalization | DNA interaction, photochemical studies |

| H₂TCPP | p-Carboxyphenyl | High solubility (due to -COOH groups), biocompatibility | Metal-organic frameworks (MOFs) |

| TPPS4 | p-Sulfonatophenyl | Water-soluble, strong photoconductivity | PDT, photodynamic inactivation (PDI) |

Table 1 : Structural and functional comparison of TBrPP with analogous porphyrins .

- Steric Effects : The bulky bromine atoms in TBrPP reduce aggregation in solution compared to TPP, enhancing its bioavailability in biological assays .

Solubility and Functionalization

- Solubility : Bromine’s hydrophobicity limits TBrPP’s solubility in polar solvents, whereas TPPS4 (sulfonato) and H₂TMPyP (methylpyridyl) are water-soluble, enabling biomedical applications .

- Derivatization : TBrPP can be metalated (e.g., with Pt or Zn) to enhance photodynamic activity, though this often increases toxicity compared to free-base porphyrins .

Key Research Findings and Challenges

Anti-Inflammatory Mechanism: TBrPP reduces TNF-α production in monocytes and nitric oxide (NO) levels in macrophages, suggesting a dual pathway inhibition .

Toxicity Concerns : While acute toxicity is absent, chronic exposure risks remain unstudied, necessitating long-term evaluations .

Synthetic Flexibility : Bromine’s position allows further functionalization (e.g., Suzuki coupling) to introduce targeting moieties for precision therapy .

Vorbereitungsmethoden

Adler-Longo Method

- Procedure: This is a one-step condensation of pyrrole and 4-bromobenzaldehyde in refluxing propionic acid (~141 °C) under aerobic conditions.

- Yield and Limitations: Typically yields range from 10% to 30%. The method often produces tar-like byproducts and oligomers that complicate purification.

- Application to this compound: Direct condensation can be performed, but the formation of undesired oligocondensates lowers yield and complicates purification.

Lindsey Method

- Procedure: A two-step, one-flask synthesis involving acid-catalyzed condensation of pyrrole and aldehyde at low concentrations (~10 mM) in chlorinated solvents, followed by oxidation with DDQ (2,3-dichloro-5,6-dicyanobenzoquinone).

- Yield and Limitations: Yields typically range from 10% to 60%. The method requires expensive oxidants and large volumes of chlorinated solvents, limiting scalability.

- Application to this compound: Successful synthesis has been reported with BF3·OEt2 as the Lewis acid catalyst, yielding pure this compound in 23% yield after chromatography and crystallization.

Cross-Coupling Strategies Using Pre-Formed Porphyrins

To improve yield and functionalization flexibility, palladium-catalyzed cross-coupling reactions have been employed. This approach uses 5,10,15,20-tetrakis(4-bromophenyl)porphyrin as a precursor, allowing post-synthetic modification.

Sonogashira Coupling with Alkynes

- Method: The bromophenyl groups on the porphyrin core are coupled with terminal alkynes using Pd catalysts.

- Advantages: This method reduces the amount of Pd catalyst needed and allows the introduction of various functional groups.

- Preparation of Alkynes: Alkynes such as trimethylsilylacetylene are prepared and deprotected prior to coupling.

- Outcome: Efficient four-fold coupling yields extended porphyrins with high purity.

Green and Scalable Synthetic Protocols

Recent developments focus on environmentally friendly and scalable methods that overcome the limitations of classical approaches.

Water-Methanol Solvent System with HCl Catalysis

- Procedure: Pyrrole and 4-bromobenzaldehyde are condensed in a water-methanol mixture using HCl as a catalyst at room temperature.

- Post-Condensation Treatment: The precipitate is filtered, dissolved in dimethylformamide (DMF), and refluxed in air for 1.5 to 2 hours, followed by stirring overnight to complete oxidation.

- Yield: Yields of 10–40% are reported, with easier purification due to reduced oligomer formation.

- Advantages: This method avoids chlorinated solvents and expensive oxidants, making it more suitable for large-scale synthesis.

Comparative Data Table of Preparation Methods

| Method | Solvent System | Catalyst/Oxidant | Temperature | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Adler-Longo | Propionic acid | Aerobic oxidation | ~141 °C (reflux) | 10–30 | Simple, one-step | Low yield, tar formation, purification issues |

| Lindsey | Chlorinated solvents (CHCl3) | BF3·OEt2 catalyst, DDQ oxidant | Room temperature | 10–60 | Higher yield, mild conditions | Expensive oxidant, solvent-intensive |

| Pd-Catalyzed Cross-Coupling | THF/triethylamine (alkyne prep) | Pd catalyst | Ambient to reflux | Variable (high) | Functionalization flexibility, high purity | Requires pre-formed porphyrin, catalyst cost |

| Water-Methanol with HCl | Water/methanol | HCl catalyst, air oxidation | Room temperature/reflux | 10–40 | Green, scalable, easier purification | Moderate yield, longer reaction times |

Detailed Experimental Insights

- Lindsey Conditions for this compound: BF3·OEt2 catalyzed condensation of 4-bromobenzaldehyde and pyrrole in chloroform, followed by DDQ oxidation, yields the target porphyrin in 23% isolated yield after chromatography and crystallization.

- Cross-Coupling Strategy: Starting from 5,10,15,20-tetrakis(4-bromophenyl)porphyrin, four-fold Sonogashira coupling with alkynes prepared from 4-bromopyridine derivatives achieves functionalized porphyrins with good yields (75–81% for alkyne preparation).

- Green Synthesis: The water-methanol/HCl method enables condensation at room temperature with subsequent reflux in DMF, facilitating large-scale production with yields up to 40% and simplified purification.

Summary of Key Research Findings

- The Adler-Longo method offers simplicity but suffers from low yields and purification difficulties.

- The Lindsey method improves yields and purity but is less environmentally friendly and costly.

- Pd-catalyzed cross-coupling provides a versatile platform for post-synthetic modification of this compound.

- The green synthesis approach using aqueous solvents and mild acid catalysis shows promise for industrial-scale production with reasonable yields and reduced environmental impact.

This comprehensive review highlights the evolution of synthetic strategies for this compound, emphasizing the trade-offs between yield, scalability, environmental considerations, and functionalization capabilities. Researchers can select the appropriate method based on their specific application requirements and resource availability.

Q & A

Q. What are the common synthetic methods for Tetra(p-bromophenyl)porphyrin, and how can reaction conditions be optimized?

this compound is typically synthesized via the Adler-Longo method, which involves condensing pyrrole with p-bromobenzaldehyde in refluxing propionic acid under inert atmospheres . Microwave-assisted synthesis (e.g., using benzaldehyde derivatives and pyrrole) can reduce reaction times and improve yields by enhancing thermal homogeneity . Optimization includes controlling stoichiometric ratios (e.g., 1:1 aldehyde-to-pyrrole), inert gas purging to prevent oxidation, and post-synthesis purification via column chromatography using silica gel and dichloromethane/hexane eluents .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- UV-vis spectroscopy : Identifies the Soret band (~420 nm) and Q-bands (500–700 nm), with bromine substituents causing redshift due to electron-withdrawing effects .

- Resonance Raman spectroscopy : Probes vibrational modes linked to porphyrin macrocycle symmetry and substituent-induced distortions .

- Fluorescence spectroscopy : Assesses emission quenching effects from bromine’s heavy atom effect .

- FT-IR : Confirms functional groups (e.g., C-Br stretching at ~500 cm⁻¹) .

Q. How can researchers achieve high-purity this compound for experimental use?

Purification involves sequential steps:

- Recrystallization : Use dichloromethane/methanol mixtures to remove unreacted precursors.

- Column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate the porphyrin .

- HPLC : For ultrahigh purity (≥95%), reverse-phase C18 columns with acetonitrile/water mobile phases are recommended .

Advanced Research Questions

Q. How do halogen substituents influence the supramolecular assembly of this compound in crystal engineering?

The bromine atoms on the phenyl rings enable halogen bonding (e.g., Br⋅⋅⋅N interactions) with electron-rich axial ligands or neighboring molecules, directing crystalline architectures . Single-crystal X-ray diffraction reveals that these interactions stabilize porphyrin dimers or chains, with Br⋅⋅⋅N distances as short as 3.0 Å . Computational modeling (e.g., DFT) can predict binding geometries by analyzing electrostatic potentials and charge densities .

Q. What experimental strategies resolve contradictions in aggregation behavior reported for this compound derivatives?

Aggregation can vary due to:

- Counterion effects : In acidic aqueous solutions, Cl⁻ or NO₃⁻ intercalate between porphyrin units, altering excitonic coupling and Soret band splitting .

- pH and ionic strength : Lower pH (<1) and higher ionic strength promote J-aggregates, while neutral conditions favor monomers .

- Methodological consistency : Standardize solvent systems (e.g., DMSO vs. aqueous buffers) and characterize aggregates using dynamic light scattering (DLS) and UV-vis kinetics .

Q. How can computational modeling enhance the design of this compound-based materials?

- DFT calculations : Predict electronic structure modifications (e.g., HOMO-LUMO gaps) induced by bromine substituents, guiding photophysical applications .

- Molecular dynamics (MD) : Simulate self-assembly pathways in solvents or lipid bilayers to optimize conditions for nanostructure formation .

- TD-DFT : Correlate absorption spectra with aggregation states (e.g., dimer vs. tetramer) .

Q. What methodologies are used to study the interaction of this compound with biomolecules?

- Surface plasmon resonance (SPR) : Quantify binding affinities to proteins (e.g., serum albumin) .

- Circular dichroism (CD) : Detect chiral induction in porphyrin-DNA complexes .

- Fluorescence quenching assays : Monitor competitive displacement by other ligands (e.g., bilirubin) in buffer systems .

Methodological Considerations

- Handling air-sensitive intermediates : Use Schlenk lines or gloveboxes during metal insertion (e.g., Zn, Fe) to prevent oxidation .

- Aggregation control : Add surfactants (e.g., PVA) or adjust ionic strength to stabilize specific aggregate states .

- Data validation : Cross-reference spectroscopic data with crystallographic results to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.